1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
Description
1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5/c1-28-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)29(2,27(28)34)24-23(28)25(32)30(26(24)33)19-13-15-20(16-14-19)31(35)36/h3-16,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJXARPPPLENDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution
Scientific Research Applications
1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective effects, particularly in modulating NMDA receptors and voltage-gated calcium channels.
Antimicrobial Activity: Derivatives of this compound have shown significant antibacterial and antifungal activities.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can attenuate neurotoxicity and regulate calcium influx in neuronal cells .
Comparison with Similar Compounds
Similar compounds to 1,7-Dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione include:
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives: These compounds also exhibit neuroprotective properties and are studied for their potential in treating neurodegenerative disorders.
Thiourea Derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: Known for their antibacterial activity, these compounds share a similar tricyclic structure. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
